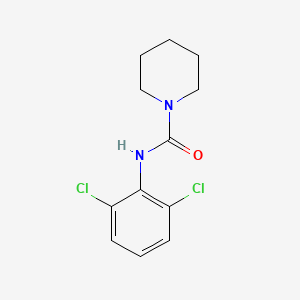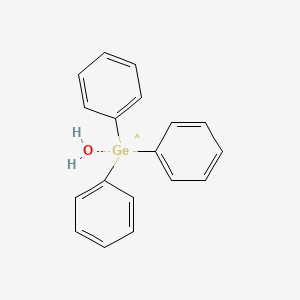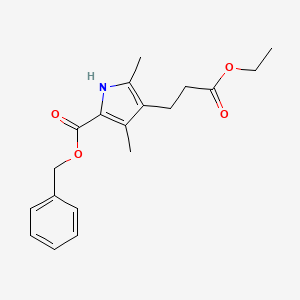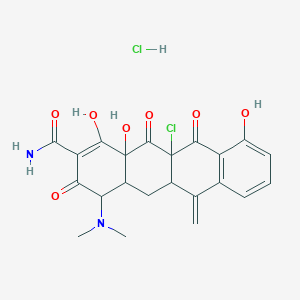
Tetra(2-naphthyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra(2-naphthyl)silane is an organosilicon compound with the molecular formula C40H28Si It is characterized by the presence of four 2-naphthyl groups attached to a central silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetra(2-naphthyl)silane typically involves the reaction of silicon tetrachloride with 2-naphthylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows: [ \text{SiCl}4 + 4 \text{C}{10}\text{H}7\text{MgBr} \rightarrow \text{Si(C}{10}\text{H}_7)_4 + 4 \text{MgBrCl} ] This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction mixture is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tetra(2-naphthyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more naphthyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl lithium (RLi) or Grignard reagents (RMgX) can be employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetra(2-naphthyl)silane has several applications in scientific research:
Materials Science: The compound’s unique structural properties make it a candidate for various materials science applications, including the development of new polymers and composites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrasilane (Si4H10): A silane with a similar silicon core but different substituents.
Uniqueness
Tetra(2-naphthyl)silane is unique due to its specific structural arrangement of four 2-naphthyl groups around a silicon atom. This structure imparts distinct electronic properties, making it particularly useful in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
18845-52-8 |
|---|---|
Molekularformel |
C40H28Si |
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
tetranaphthalen-2-ylsilane |
InChI |
InChI=1S/C40H28Si/c1-5-13-33-25-37(21-17-29(33)9-1)41(38-22-18-30-10-2-6-14-34(30)26-38,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40/h1-28H |
InChI-Schlüssel |
PIONYOUPTGNYAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)[Si](C3=CC4=CC=CC=C4C=C3)(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11951403.png)


![2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide](/img/structure/B11951418.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)



![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)



![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)
